![molecular formula C21H27NO2 B14615656 2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14615656.png)
2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-4-(2,4,4-trimethylpentan-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-4-(2,4,4-trimethylpentan-2-yl)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its complex structure, which includes both a phenolic hydroxyl group and a hydroxyimino group attached to a phenyl ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-4-(2,4,4-trimethylpentan-2-yl)phenol typically involves multi-step organic reactions. One common method involves the reaction of 4-(2,4,4-trimethylpentan-2-yl)phenol with phenyl isocyanate under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, precise temperature control, and continuous monitoring to ensure high yield and purity. Solvent extraction and recrystallization are often employed to purify the final product.
化学反応の分析
Types of Reactions
2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-4-(2,4,4-trimethylpentan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The hydroxyimino group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of brominated or nitrated derivatives.
科学的研究の応用
2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-4-(2,4,4-trimethylpentan-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-4-(2,4,4-trimethylpentan-2-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, while the hydroxyimino group can interact with nucleophiles. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
類似化合物との比較
Similar Compounds
- 4-(2,4,4-trimethylpentan-2-yl)phenol
- 4-(1,1,3,3-tetramethylbutyl)phenol
- Phenol, 4-(1,3,3-trimethylbutyl)-
Uniqueness
2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-4-(2,4,4-trimethylpentan-2-yl)phenol is unique due to the presence of both a phenolic hydroxyl group and a hydroxyimino group. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to similar compounds that lack one of these functional groups .
特性
分子式 |
C21H27NO2 |
|---|---|
分子量 |
325.4 g/mol |
IUPAC名 |
2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-4-(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C21H27NO2/c1-20(2,3)14-21(4,5)16-11-12-18(23)17(13-16)19(22-24)15-9-7-6-8-10-15/h6-13,23-24H,14H2,1-5H3/b22-19+ |
InChIキー |
JQZFKNQTSHEFSH-ZBJSNUHESA-N |
異性体SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)/C(=N/O)/C2=CC=CC=C2 |
正規SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)C(=NO)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-octoxyphenol](/img/structure/B14615579.png)
![1,2-Dimethoxy-3-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14615583.png)
![19-Methyl-6,7,9,10,18,19,20,21-octahydro-17h-dibenzo[b,k][1,4,7,10,13,16]pentaoxazacyclooctadecine](/img/structure/B14615584.png)
![N'-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14615591.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-proline](/img/structure/B14615598.png)
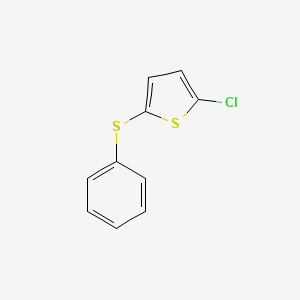
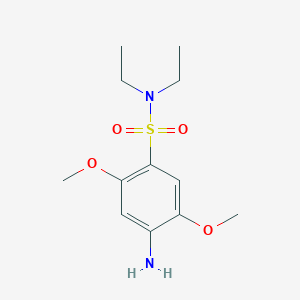
![Silane, [(1,3-diphenyl-2-propynyl)oxy]trimethyl-](/img/structure/B14615617.png)
![Butanoic acid, [(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl ester](/img/structure/B14615621.png)
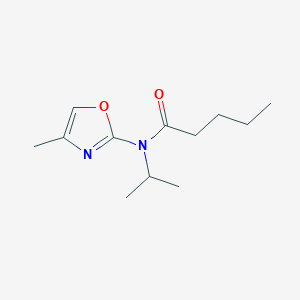
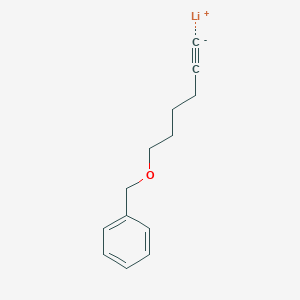
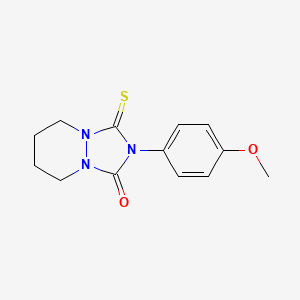

![3,7-Dimethylpyrimido[5,4-g]pteridine-2,4,6,8(1H,3H,7H,9H)-tetrone](/img/structure/B14615660.png)
